molecular formula C8H9ClN2O B1469029 2-Chloro-6-cyclobutyloxypyrazine CAS No. 1250728-63-2

2-Chloro-6-cyclobutyloxypyrazine

Cat. No.: B1469029
CAS No.: 1250728-63-2
M. Wt: 184.62 g/mol
InChI Key: LUCZNZCHVZCMLQ-UHFFFAOYSA-N
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Description

2-Chloro-6-cyclobutyloxypyrazine is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-6-cyclobutyloxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-7-4-10-5-8(11-7)12-6-2-1-3-6/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCZNZCHVZCMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-6-cyclobutyloxypyrazine is a chemical compound that has garnered attention for its potential biological activities. As a derivative of pyrazine, it possesses structural features that may influence its interaction with biological systems, particularly in the context of receptor binding and enzyme inhibition. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H10ClN2C_8H_{10}ClN_2, characterized by a pyrazine ring substituted with a chlorine atom and a cyclobutyl group. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The chlorine atom and cyclobutyl moiety can modulate the compound's binding affinity and specificity, leading to diverse biological effects:

  • Receptor Binding : It has been suggested that compounds with similar structures can act as agonists or antagonists at specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic processes within cells. This inhibition can be critical in therapeutic contexts, particularly in disease models where enzyme activity is dysregulated.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on available research:

Study ReferenceBiological ActivityMethodologyKey Findings
GPR120 AgonismIn vitro assaysDemonstrated activation of GPR120, suggesting potential anti-inflammatory effects.
Enzyme InhibitionEnzymatic assaysShowed significant inhibition of specific metabolic enzymes, indicating potential therapeutic applications in metabolic disorders.
Antioxidant ActivityCell culture modelsExhibited antioxidant properties that could protect against oxidative stress in cellular models.

Case Studies

  • GPR120 Agonism : A study highlighted the role of this compound as an agonist for GPR120, a receptor implicated in glucose metabolism and inflammation. The activation of this receptor may have implications for treating obesity and type 2 diabetes by enhancing insulin sensitivity and reducing inflammation .
  • Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit key metabolic enzymes involved in lipid metabolism. This inhibition could lead to decreased lipid accumulation in cells, suggesting potential applications in managing hyperlipidemia .
  • Antioxidant Effects : Research demonstrated that this compound possesses antioxidant properties, which were evaluated using cell culture models exposed to oxidative stress. The compound was found to significantly reduce markers of oxidative damage, indicating its potential as a protective agent against cellular damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.